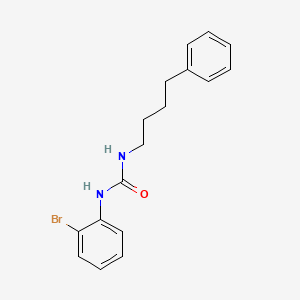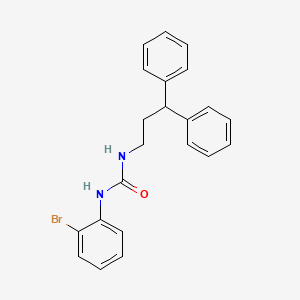
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea
Übersicht
Beschreibung
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives, which have been found to exhibit various biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been studied for its potential use as an antifungal and antibacterial agent, as well as for its ability to inhibit the growth of parasites.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been shown to disrupt mitochondrial function, leading to the generation of reactive oxygen species, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been shown to have anti-inflammatory and antioxidant properties. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell division and growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea also exhibits potent biological activity at low concentrations, making it a cost-effective option for researchers. However, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea also has some limitations. It is highly toxic and must be handled with care. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea. One area of interest is in the development of novel cancer therapies based on N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea. Researchers are also exploring the use of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, which could lead to the development of new drugs with similar activity. Finally, researchers are investigating ways to improve the solubility and stability of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, which could expand its potential applications in scientific research.
Conclusion:
In conclusion, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, or N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, is a promising compound with potential applications in various areas of scientific research. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea exhibits potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. While N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has some limitations, such as its toxicity and poor solubility, it remains a valuable tool for researchers. Ongoing research into the mechanism of action and potential applications of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea could lead to the development of novel therapies for cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O/c1-2-10-9-11(16)7-8-13(10)18-15(20)19-14-6-4-3-5-12(14)17/h3-9H,2H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCJLDKUAHAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3-(2-bromophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



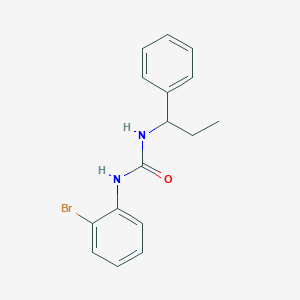
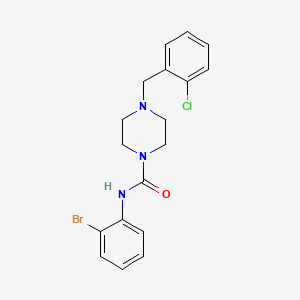

![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)

![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)
![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)
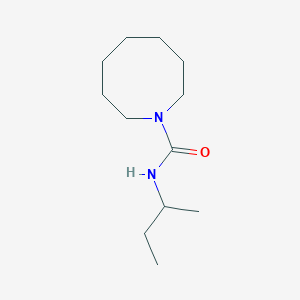
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)
